(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic indene scaffold substituted with two methyl groups at the 3-position. This compound is part of a broader class of 2,3-dihydro-1H-inden-1-amine derivatives, which are of interest in medicinal chemistry due to their structural similarity to bioactive molecules like rasagiline (a monoamine oxidase-B inhibitor) . The (1S)-configuration confers stereochemical specificity, which is critical for interactions with biological targets.
Properties
CAS No. |
2728727-18-0 |
|---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1S)-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)7-10(12)8-5-3-4-6-9(8)11;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
ZZLUULMDBPGAGN-PPHPATTJSA-N |
Isomeric SMILES |
CC1(C[C@@H](C2=CC=CC=C21)N)C.Cl |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)N)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene derivative.
Hydrogenation: The indene derivative undergoes hydrogenation to form the dihydroindene compound.
Amination: The dihydroindene compound is then subjected to amination, introducing the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Using industrial hydrogenation reactors to convert indene derivatives to dihydroindene.
Large-Scale Amination: Employing large-scale reactors for the amination process.
Purification and Crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation Products: Ketones or alcohols.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted amine compounds.
Scientific Research Applications
(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes, and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
- Substituent Position and Type : The target compound’s 3,3-dimethyl groups enhance steric bulk and lipophilicity compared to smaller substituents like fluorine or hydrogen. This may improve membrane permeability but reduce solubility .
- Stereochemistry : All listed compounds are (S)-configured, emphasizing the importance of chirality in biological activity. For example, rasagiline’s (S)-configuration is critical for MAO-B inhibition .
- Halogenated Derivatives : Fluoro-substituted analogs (e.g., 4-fluoro, 6-fluoro) introduce electronegative groups that may alter electronic properties and binding affinity .
Purity and Physicochemical Properties
Biological Activity
(1S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the context of neurological disorders. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHClN
- Molecular Weight : 197.71 g/mol
- CAS Number : 2728727-18-0
The compound acts primarily as a modulator of neurotransmitter activity. Its structure allows it to interact with various receptors in the central nervous system (CNS), influencing pathways associated with mood regulation and motor control. Specifically, it is believed to exhibit properties similar to known monoamine oxidase inhibitors (MAOIs), which are used in the treatment of Parkinson's disease and depression.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly against oxidative stress and neuroinflammation.
- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models.
- Potential Anti-Parkinsonian Effects : As an intermediate in the synthesis of rasagiline, a drug used to treat Parkinson's disease, it may share similar therapeutic benefits.
Case Studies
Several studies have explored the biological activity of this compound:
- Neuroprotection Against Oxidative Stress :
- In vitro studies demonstrated that this compound can reduce neuronal cell death induced by oxidative stress agents.
- Table 1 summarizes the protective effects observed in different experimental setups.
| Study | Model | Concentration | Outcome |
|---|---|---|---|
| A | Neuronal Cell Line | 10 µM | 50% reduction in cell death |
| B | Primary Neurons | 5 µM | Significant increase in cell viability |
- Antidepressant-Like Effects :
- Animal models treated with the compound exhibited reduced depressive-like behaviors in forced swim tests.
- Table 2 outlines the behavioral changes observed.
| Test Type | Control Group Behavior | Treated Group Behavior |
|---|---|---|
| Forced Swim Test | High immobility | Reduced immobility |
| Tail Suspension Test | High immobility | Reduced immobility |
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of related compounds indicates that modifications to the indene structure can significantly influence biological activity. Compounds with additional hydroxyl groups or altered substituents have shown enhanced neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
